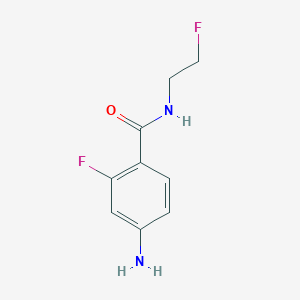

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease and Cognitive Impairment

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide derivatives have been utilized as molecular imaging probes, particularly in the study of Alzheimer's disease (AD) and mild cognitive impairment (MCI). For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used in positron emission tomography (PET) scans to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of AD patients, subjects with MCI, and control individuals. The study revealed significant decreases in receptor densities in AD patients, particularly in the hippocampi and raphe nuclei. These decreases correlated with worsening clinical symptoms and were confirmed by in vitro digital autoradiography with the same compound (Kepe et al., 2006).

Synthetic Chemistry and Material Science

The compound has relevance in synthetic chemistry, particularly in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study detailed the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process highlights the compound's utility in diverse synthetic applications and its role in understanding reaction mechanisms and selectivity based on density functional theory (DFT) studies (Jia-Qiang Wu et al., 2017).

Antiviral and Anticancer Research

Derivatives of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide have been explored for potential antiviral and anticancer activities. For instance, fluorine-substituted 1,2,4-triazinones, synthesized from derivatives of the compound, showed promising anti-HIV-1 and CDK2 inhibition activities. Some of these compounds demonstrated dual anti-HIV and anticancer activities, indicating their potential therapeutic applications (M. Makki et al., 2014).

Pharmaceutical Synthesis

The compound is instrumental in pharmaceutical synthesis. A study detailed a convenient and concise synthesis of 4-amino-2-fluoro-N-methyl-benzamide, an intermediate in the synthesis of various pharmaceuticals. The process involved oxidation, chlorination, amination, and hydrogenation steps, showcasing the compound's utility in producing pharmaceutical intermediates with high yields (Defeng Xu et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-2-fluoro-N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKHAQUCOATAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)

![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)